5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 4-benzoylpiperazinyl group at position 3.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-9-8-17(14-20(19)30-2)21-25-18(15-24)23(31-21)27-12-10-26(11-13-27)22(28)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHQXAVJKEBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzoyl group can be introduced through acylation reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step might involve coupling reactions to attach the dimethoxyphenyl group to the oxazole ring.
Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Products might include carboxylic acids or aldehydes.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
This compound may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the pathways affected would depend on the nature of these interactions.
Comparison with Similar Compounds
Variations in Piperazine Substituents
The benzoylpiperazinyl group in the target compound is a critical pharmacophore. Modifications to this moiety significantly alter biological and physicochemical profiles:
- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Ortho-fluorine substitution may introduce steric hindrance, affecting receptor binding compared to para-substituted analogs.
- 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (): Replacement of benzoyl with thiophene-2-carbonyl introduces sulfur, which could modulate π-π interactions or hydrogen bonding.
Table 1: Piperazine Substituent Variations
Modifications to the Phenyl Ring
The 3,4-dimethoxyphenyl group is a recurring motif in analogs, suggesting its importance in electronic or steric interactions:
- 5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile (): Ethylamino linkage may improve solubility but reduce logP compared to rigid piperazinyl groups.
Table 2: Phenyl Ring Modifications
Core Heterocycle and Functional Group Variations
- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Replacement of oxazole with pyrazole-oxadiazole hybrid resulted in moderate yield (58.24%) and distinct spectral properties, underscoring synthetic challenges in heterocyclic modifications.
- 5-[3-(Diethylamino)propylamino]-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile (): A diethylaminopropylamino group at position 5 confers a higher xlogP (4.0), suggesting increased lipophilicity compared to piperazinyl derivatives.
Table 3: Heterocyclic Core and Functional Group Comparisons
Key Research Findings and Implications
Fluorine Substitution : Fluorinated analogs () demonstrate how halogen placement influences steric and electronic properties, guiding optimization for target engagement.
Dimethoxyphenyl as a Pharmacophore : The 3,4-dimethoxyphenyl group is recurrent in bioactive compounds (), suggesting its role in mediating interactions with hydrophobic pockets or enzymes.
Synthetic Accessibility : One-pot multicomponent reactions () and esterification strategies () provide scalable routes for analogs, though yields vary significantly (e.g., 58–61% in ).
Biological Activity
5-(4-Benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a piperazine moiety with an oxazole ring and a carbonitrile group, suggesting diverse pharmacological applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperazine ring : A six-membered heterocyclic amine that enhances biological activity.
- Oxazole ring : A five-membered ring containing nitrogen and oxygen, known for its role in various biological processes.
- Benzoyl group : Contributes to the lipophilicity and biological interaction profile of the compound.
- Dimethoxyphenyl group : Enhances the compound's ability to interact with biological targets.
Synthesis
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile involves several key steps:
- Formation of the piperazine derivative.
- Coupling with the oxazole precursor.
- Introduction of the carbonitrile group through nucleophilic substitution reactions.
A detailed synthetic route typically includes purification steps and characterization methods such as NMR and mass spectrometry to confirm structure and purity .
Anticancer Properties
Research indicates that compounds structurally similar to 5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile exhibit significant anticancer activity. For instance, studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis induction |
| B | HeLa | 15 | Cell cycle arrest at G2/M phase |
| C | A549 | 12 | Inhibition of angiogenesis |
Anti-inflammatory Activity
In addition to anticancer effects, the compound also demonstrates anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the activation of NF-kB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Inflammatory Mediator | Effect of Compound |
|---|---|
| TNF-α | Decreased |
| IL-6 | Decreased |
| NO | Decreased |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit key signaling pathways involved in cancer progression and inflammation, such as the MAPK pathway. Studies have shown that treatment with this compound results in decreased phosphorylation levels of MAPK proteins following stimulation with inflammatory agents .
Case Studies
Several case studies have highlighted the efficacy of 5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile in preclinical models:
- Case Study 1 : In a xenograft model using MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in tumor size compared to controls.
- Case Study 2 : In an animal model of rheumatoid arthritis, administration resulted in reduced joint inflammation and damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
